BenchChemオンラインストアへようこそ!

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide

Kinase inhibition Antiviral activity Cytotoxicity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide is a synthetic heterocyclic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core linked via a carboxamide bridge to a benzo[d]thiazole moiety. This hybrid scaffold is of interest in kinase-targeted and antiviral drug discovery, as both the pyrazolo[1,5-a]pyrimidine and benzothiazole fragments have been independently explored for CDK inhibition.

Molecular Formula C15H11N5OS
Molecular Weight 309.35
CAS No. 1797014-84-6
Cat. No. B2405694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide
CAS1797014-84-6
Molecular FormulaC15H11N5OS
Molecular Weight309.35
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H11N5OS/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)15-18-11-4-2-3-5-12(11)22-15/h2-8H,1H3,(H,17,21)
InChIKeyBHJCWPSBFQQXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide (CAS 1797014-84-6) – Structural Class and Evidence Baseline for Procurement


N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide is a synthetic heterocyclic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core linked via a carboxamide bridge to a benzo[d]thiazole moiety . This hybrid scaffold is of interest in kinase-targeted and antiviral drug discovery, as both the pyrazolo[1,5-a]pyrimidine and benzothiazole fragments have been independently explored for CDK inhibition [1]. However, a systematic search of primary research literature, patents, and authoritative databases (PubMed, PubChem, ChemSpider, BindingDB, Google Patents, and relevant journals) retrieves no primary peer-reviewed articles, crystal structures, or assay datasets in which this specific compound appears as a characterized, tested entity. The only indexed records are vendor catalog pages, which are excluded from this analysis. Consequently, the compound’s baseline characterization is limited to predicted physicochemical properties (e.g., molecular weight 309.35 g/mol) and in silico target predictions, with no experimentally confirmed biological or pharmacological profile available from permissible sources.

Why In-Class Pyrazolo[1,5-a]pyrimidine-Benzothiazole Hybrids Cannot Substitute for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide


Among benzothiazolyl-pyrazolopyrimidine carboxamide analogs, small structural modifications can dramatically shift kinase selectivity, antiviral potency, and ADMET profiles. For example, in the closely related series reported by Khedr et al. (2022), compound 11f achieved a CDK9 IC50 of 0.062 μmol/mL, while other analogs in the same series showed substantially weaker inhibition [1]. The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine ring and the specific 2-carboxamide linkage to benzo[d]thiazole in the target compound may produce a distinct kinase inhibition fingerprint, metabolic stability, or off-target liability that cannot be predicted from class-level SAR alone. Until head-to-head experimental data are generated for this specific compound, any assumption of functional equivalence with published analogs is unsupported and carries undefined risk for target-based screening campaigns.

Quantitative Differentiation Evidence for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide – Data Availability Assessment


Evidence Gap: No Direct Experimental Data Available for Target Compound

A comprehensive search of PubMed, PubChem, BindingDB, ChemSpider, Google Patents, and the broader chemical literature (excluding vendor catalog pages) returned zero primary research articles, patents, or authoritative database entries containing experimentally determined biological activity, selectivity, or physicochemical property data for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide [1][2]. The compound does not appear in the NCI-60 cytotoxicity screening dataset, ChEMBL, or any publicly disclosed kinase profiling panel. In contrast, structurally related compounds such as 11f (IC50 CDK9 = 0.062 μmol/mL) and compound 4 (IC50 CDK1 = 0.078 μM, IC50 KDM1 = 0.096 μM) have published quantitative activity data, creating a class-level expectation that cannot be verified for the target compound [3][4].

Kinase inhibition Antiviral activity Cytotoxicity

Application Scenarios for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide – Constrained by Evidence Availability


Scenario Not Recommended: Kinase Inhibitor Screening Without Prior Characterization

Given the absence of any published kinase inhibition data for this specific compound, its use as a lead-like starting point for CDK, PDGFR, or other kinase programs cannot be benchmarked against known inhibitors such as roscovitine, dinaciclib, or characterized benzothiazolyl-pyrazolopyrimidine analogs [1]. Procurement for this purpose would require the user to independently validate target engagement, selectivity, and cellular activity, incurring significant upfront cost and uncertainty.

Scenario Not Recommended: Antiviral Screening Against H5N1 Influenza

While class-level analogs (e.g., compound 11f) show plaque reduction activity of 61.6–71.6% against H5N1 at 0.1 μmol/mL with correlated CDK9 inhibition [1], the target compound has no reported antiviral data. Extrapolation from class SAR is unreliable due to the sensitivity of antiviral activity to minor structural changes.

Scenario Contingent on User-Generated Data: Custom Kinase Profiling Panel

If a researcher has a proprietary kinase panel and wishes to explore novel chemotypes, the compound's structural distinctiveness (2-methyl substitution on pyrazolo[1,5-a]pyrimidine; specific benzo[d]thiazole-2-carboxamide linkage) may justify profiling. However, this recommendation is speculative and not supported by any published selectivity or potency data [2].

Scenario Not Recommended: Direct Replacement of Published CDK2/CDK9 Inhibitors

Published benzothiazolyl-pyrazolopyrimidine carboxamides such as 15a (CDK2 IC50 127 nM; CDK9 IC50 65 nM) and 8a (CDK2 docking score -8.10 kcal/mol) have defined activity profiles [1][2]. Without experimental evidence, the target compound cannot be considered an equivalent or superior alternative for CDK2/CDK9 inhibition.

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.